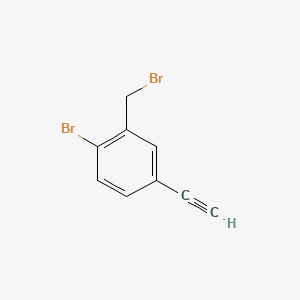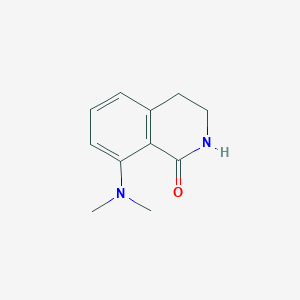
2-Bromo-5-ethynylbenzyl Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-ethynylbenzyl Bromide is an organic compound with the molecular formula C9H6Br2 It is a derivative of benzyl bromide, featuring both bromine and ethynyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylbenzyl Bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethynylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow protocols. These methods often employ photochemical bromination using a bromine generator in a microstructured photochemical reactor. This approach enhances efficiency and throughput while minimizing the use of hazardous solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-ethynylbenzyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Coupling Products: Products typically include biaryl or alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-ethynylbenzyl Bromide is utilized in various scientific research applications:
Biology: It serves as a precursor for bioactive compounds that can be used in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism by which 2-Bromo-5-ethynylbenzyl Bromide exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups in substitution reactions, while the ethynyl group provides a site for coupling reactions. These reactions are facilitated by catalysts and specific reaction conditions that promote the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methoxybenzyl Bromide: Similar structure but with a methoxy group instead of an ethynyl group.
2-Bromo-5-chlorobenzyl Bromide: Contains a chlorine atom instead of an ethynyl group.
Uniqueness: 2-Bromo-5-ethynylbenzyl Bromide is unique due to the presence of both bromine and ethynyl groups, which provide distinct reactivity patterns. The ethynyl group allows for coupling reactions that are not possible with similar compounds lacking this functional group .
Eigenschaften
Molekularformel |
C9H6Br2 |
|---|---|
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-4-ethynylbenzene |
InChI |
InChI=1S/C9H6Br2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-5H,6H2 |
InChI-Schlüssel |
JTJYUROOAWLXEI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)
![Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B15332081.png)



![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)


![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)
![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)

![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)

